molecular formula C10H14N2O4 B010892 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid CAS No. 19920-34-4

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

Cat. No. B010892
CAS RN: 19920-34-4
M. Wt: 226.23 g/mol
InChI Key: QOKBZTDZIZMTMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective chlorination processes and the development of key compounds in biotin synthesis. For instance, regioselective chlorination of a methyl group in a structurally similar compound, 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester, has been performed using sulfuryl chloride in methylene chloride, highlighting a new synthesis pathway for biotin and its esters (Zav'yalov et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant insights into their physical and chemical behavior. For example, studies on 6-oxo-6-(phenylamino)hexanoic acid and its polymorphic forms have shown how intermolecular hydrogen bonds can influence molecular conformation, demonstrating the complexity of molecular interactions in such compounds (Feeder & Jones, 1994).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest are closely related to its structure and can lead to various derivatives with distinct properties. A relevant example is the synthesis of complexes with ligands that exhibit photoluminescence properties, illustrating the compound’s potential in creating materials with specific functionalities (Li & Li, 2013).

Physical Properties Analysis

The physical properties of chemical compounds like 6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid are crucial for understanding their stability, solubility, and reactivity. While specific studies on this compound's physical properties are scarce, related research on biphenyl metabolism products offers insights into how structural elements affect these properties (Catelani & Colombi, 1974).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and interaction with other molecules, are essential for applications in synthesis and material science. For instance, the study on Zn(II) and Cd(II) complexes with specific ligands has contributed to understanding the interplay of weak interactions in the formation of complex structures, which is relevant for designing new compounds with desired chemical properties (Hu et al., 2010).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselective Chlorination and Biotin Synthesis : A novel method for regioselectively chlorinating 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester has been developed. This process is significant in the synthesis of key compounds in biotin (vitamin H) synthesis (Zav’yalov et al., 2006).

Biological and Pharmacological Properties

  • Advanced Glycation End-Products Formation : Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products. These compounds, including derivatives of 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid, are associated with complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).

properties

IUPAC Name

6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6-9(12-10(16)11-6)7(13)4-2-3-5-8(14)15/h2-5H2,1H3,(H,14,15)(H2,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKBZTDZIZMTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173703
Record name 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

CAS RN

19920-34-4
Record name 2,3-Dihydro-5-methyl-ε,2-dioxo-1H-imidazole-4-hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19920-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019920344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-methyl-epsilon-2-dioxo-1H-imidazole-4-hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-methyl-ε-2-dioxo-1H-imidazole-4-hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
Reactant of Route 3
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
Reactant of Route 4
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
Reactant of Route 5
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid
Reactant of Route 6
6-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxo-hexanoic acid

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